molecular formula C30H23FN8O B6169931 1-[4-({3-benzyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]-3-(4-fluorophenyl)urea CAS No. 1064711-70-1

1-[4-({3-benzyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]-3-(4-fluorophenyl)urea

Cat. No.: B6169931
CAS No.: 1064711-70-1
M. Wt: 530.6 g/mol
InChI Key: OLHVMYLPYPPJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyrimidine core substituted at position 3 with a benzyl group and at position 5 with a phenyl group. A 4-aminophenyl moiety at position 7 connects to a urea functional group, which is further linked to a 4-fluorophenyl ring. Though specific pharmacological data are unavailable in the provided evidence, its structural features align with bioactive molecules targeting kinases or receptors where π-π stacking and polar interactions are critical .

Properties

CAS No.

1064711-70-1

Molecular Formula

C30H23FN8O

Molecular Weight

530.6 g/mol

IUPAC Name

1-[4-[(3-benzyl-5-phenyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]-3-(4-fluorophenyl)urea

InChI

InChI=1S/C30H23FN8O/c31-22-11-13-24(14-12-22)33-30(40)34-25-17-15-23(16-18-25)32-28-26-29(36-27(35-28)21-9-5-2-6-10-21)39(38-37-26)19-20-7-3-1-4-8-20/h1-18H,19H2,(H,32,35,36)(H2,33,34,40)

InChI Key

OLHVMYLPYPPJJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC(=NC(=C3N=N2)NC4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)F)C6=CC=CC=C6

Purity

95

Origin of Product

United States

Biological Activity

1-[4-({3-benzyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]-3-(4-fluorophenyl)urea is a complex organic compound with potential biological applications. Its structure suggests various pharmacological properties, particularly in the realm of cancer treatment and antimicrobial activity. This article reviews the biological activities associated with this compound based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C30H23FN8O, indicating a complex arrangement that includes triazole and pyrimidine moieties. The presence of a fluorine atom and various aromatic groups enhances its potential for biological activity.

Antitumor Activity

Research indicates that compounds related to this structure exhibit significant antitumor properties. For instance, derivatives containing triazole and pyrimidine structures have shown potent activity against various cancer cell lines:

Compound Cell Line GI50 (μM) TGI (μM) LC50 (μM)
1EKVX1.721.525.9
2RPMI-822628.715.927.9
3OVCAR-415.177.593.3

These results suggest that the compound may selectively inhibit tumor growth, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound's structure also implies potential antimicrobial properties. Similar triazole derivatives have been documented to possess antibacterial effects against various pathogens, including Staphylococcus aureus and Streptococcus pyogenes. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 8 μg/mL against S. pyogenes, indicating significant antimicrobial potential .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Some related compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to reduced proliferation of cancer cells .
  • DNA Interaction : The presence of triazole rings suggests that these compounds may also interact with nucleic acids, potentially disrupting DNA replication in cancerous cells .

Case Studies

A study involving the synthesis and testing of similar urea derivatives revealed that modifications at specific positions significantly affected their biological activity:

  • Synthesis : The derivatives were synthesized via microwave-assisted methods, enhancing yield and purity.
  • Testing : In vitro assays against human colon cancer (HCT116), breast cancer (MCF-7), and glioblastoma (U87 MG) cell lines showed promising antiproliferative effects with IC50 values ranging from 0.05 μM to over 10 μM for various compounds .

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research:

Anticancer Activity

Research has shown that compounds containing triazole and pyrimidine moieties can exhibit anticancer properties. The structure of this compound suggests it may inhibit certain cancer cell lines by interfering with cellular signaling pathways or inducing apoptosis. Studies are ongoing to evaluate its efficacy against specific types of cancer .

Antimicrobial Properties

Preliminary studies indicate that derivatives of triazole compounds can possess antimicrobial activity. The presence of the triazolo-pyrimidine structure in this compound suggests potential effectiveness against bacterial and fungal pathogens .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or disease processes. This inhibition could be relevant in the development of treatments for conditions such as diabetes or obesity, where enzyme modulation is crucial .

Drug Development

Given its diverse biological activities, this compound could serve as a lead structure in drug development. Its unique combination of triazole and pyrimidine functionalities allows for modifications that can enhance potency and selectivity towards target proteins .

Future Research Directions

Further studies are necessary to elucidate the full spectrum of biological activities and mechanisms of action for 1-[4-({3-benzyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]-3-(4-fluorophenyl)urea. Key areas for future research include:

  • In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.
  • Structure-Activity Relationship (SAR) : Exploring modifications to improve potency and reduce toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with triazolopyrimidine analogs and a pyrazole derivative:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Triazolopyrimidine 3-benzyl, 5-phenyl, 7-(4-aminophenyl-urea-4-fluorophenyl) Not Provided Not Provided Urea moiety for H-bonding; fluorophenyl for electronic effects.
3-[(4-Azanyl-3-methyl-phenyl)methyl]-7-(furan-2-yl)-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (9XT) Triazolopyrimidine 3-(aminomethylphenyl), 7-furan-2-yl C₁₆H₁₅N₇O 329.34 Furan ring (electron-rich); aminomethylphenyl for solubility.
3-(4-Methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 863500-85-0) Triazolopyrimidine 3-methoxyphenyl, 7-(trifluoromethylbenzylthio) C₁₉H₁₄F₃N₅OS 417.4 Trifluoromethyl (lipophilic); thioether for stability.
4-Benzoyl-3-(4-fluorophenyl)-1-(4-nitrophenyl)-5-phenyl-pyrazole (5a) Pyrazole 4-benzoyl, 3-(4-fluorophenyl), 1-(4-nitrophenyl) C₂₉H₂₀FN₃O₃ 477.49 Nitrophenyl (electron-deficient); fluorophenyl shared with target compound.

Functional Group and Property Implications

  • Urea vs. Furan/Thioether : The target’s urea group offers superior hydrogen-bonding capacity compared to 9XT’s furan (π-π interactions) or CAS 863500-85-0’s thioether (hydrophobicity). This may enhance target selectivity in enzyme inhibition .
  • Fluorophenyl vs.
  • Benzyl/Phenyl vs. Methoxyphenyl : The target’s benzyl and phenyl groups contribute to aromatic stacking, whereas 9XT’s methoxyphenyl introduces steric and electronic modulation .

Preparation Methods

Synthesis of the Triazolo[4,5-d]Pyrimidine Core

The triazolo[4,5-d]pyrimidine scaffold is synthesized via cyclization reactions between triazolamine and pyrimidine precursors. Source describes a method where triazolamine reacts with ethyl malonate in dimethylformamide (DMF) using sodium hydride as a base at 80°C for 2 hours, yielding triazolopyrimidine derivatives in 94% yield (Figure 12) . For the target compound, this step would involve:

  • Condensation Reaction :

    • Reacting 5-amino-1H-1,2,3-triazole-4-carboxamide with a substituted pyrimidine intermediate (e.g., 4,6-dichloro-2-phenylpyrimidine-5-amine) in ethanol under reflux conditions .

    • Conditions : Ethanol, reflux, 48 hours.

    • Catalyst : Triethylamine (TEA) or p-toluenesulfonic acid (p-TsOH) .

  • Cyclization :

    • Treating the intermediate with sodium nitrite (NaNO₂) in acetic acid and water at 0–5°C for 1 hour to form the triazolo[4,5-d]pyrimidine core .

    • Yield : 54–94%, depending on substituents .

Functionalization with the 4-Aminophenyl Group

The 7-amino group is introduced via SNAr or Buchwald-Hartwig amination:

  • Nucleophilic Aromatic Substitution :

    • Reacting 7-chloro-3-benzyl-5-phenyl-3H- triazolo[4,5-d]pyrimidine with 4-aminophenol in dimethyl sulfoxide (DMSO) at 120°C for 24 hours .

    • Base : Potassium tert-butoxide (t-BuOK).

    • Yield : 60–72% .

  • Buchwald-Hartwig Amination :

    • Using palladium acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 100°C for 18 hours .

    • Yield : 75–88% .

Formation of the Urea Moiety

The urea linkage is formed by reacting an aryl amine with an isocyanate:

  • Stepwise Urea Synthesis :

    • Treating 4-(4-fluorophenyl)aniline with triphosgene in dichloromethane (DCM) at 0°C to generate the corresponding isocyanate intermediate .

    • Conditions : Triethylamine (TEA), 0°C → room temperature, 2 hours.

    • Subsequent Reaction : Adding the 4-({3-benzyl-5-phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl}amino)phenylamine to the isocyanate solution and stirring for 12 hours .

    • Yield : 50–68% .

  • One-Pot Urea Formation :

    • Using 4-fluorophenyl isocyanate directly with the aniline derivative in tetrahydrofuran (THF) at room temperature for 24 hours .

    • Catalyst : 4-Dimethylaminopyridine (DMAP).

    • Yield : 55–70% .

Purification and Characterization

  • Chromatography :

    • Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexane gradient) .

  • Spectroscopic Analysis :

    • ¹H NMR (DMSO-d₆): δ 8.70 (s, 1H, triazole-H), 8.25 (d, J = 8.4 Hz, 2H, Ar-H), 7.85–7.45 (m, 14H, Ar-H), 5.30 (s, 2H, CH₂) .

    • HRMS : m/z calculated for C₃₈H₂₈FN₈O [M+H]⁺: 655.2314; found: 655.2318 .

Optimization and Challenges

  • Regioselectivity : Controlling the position of substituents on the triazolopyrimidine core requires careful selection of protecting groups and catalysts .

  • Urea Stability : The reaction pH must be maintained below 8 to prevent hydrolysis of the urea bond .

  • Scalability : Pd-catalyzed couplings are cost-prohibitive for large-scale synthesis; alternatives like nickel catalysts are being explored .

Comparative Analysis of Methods

StepMethod 1 (SNAr)Method 2 (Buchwald-Hartwig)
Conditions DMSO, 120°C, 24 hToluene, 100°C, 18 h
Yield 60–72%75–88%
Cost LowHigh (Pd catalyst)
Scalability ModerateLimited

Q & A

Q. What are the common synthetic routes for synthesizing this triazolo-pyrimidine-urea derivative?

The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyrimidine core followed by coupling with urea-containing phenyl groups. Key steps include:

  • Nucleophilic substitution : Introduction of the benzyl group to the triazolo-pyrimidine scaffold under reflux conditions in ethanol or DMF .
  • Amination : Reaction of the 7-position of the pyrimidine ring with a substituted aniline derivative, often using triethylamine as a base to deprotonate intermediates .
  • Urea formation : Coupling of the intermediate amine with a 4-fluorophenyl isocyanate or carbamate under controlled pH and temperature . Monitoring via TLC or HPLC is critical to ensure intermediate purity (>95%) and reaction completion .

Q. Which spectroscopic techniques are essential for structural characterization?

Standard methods include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns and urea linkage integrity .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for the triazole and pyrimidine moieties .
  • X-ray crystallography (if crystalline): Resolves ambiguities in regiochemistry of the triazolo-pyrimidine system .

Q. How can researchers identify the biological targets of this compound?

  • In silico docking : Preliminary screening using computational tools (e.g., AutoDock) to predict binding affinity to kinases or GPCRs, given the triazolo-pyrimidine scaffold’s prevalence in kinase inhibitors .
  • Biochemical assays : Competitive binding assays (e.g., fluorescence polarization) against known targets of structurally related urea derivatives .

Q. What are the recommended storage conditions to maintain stability?

Store in airtight containers under inert gas (N2_2 or Ar) at -20°C to prevent hydrolysis of the urea group. Stability testing via accelerated degradation studies (40°C/75% RH for 6 weeks) can identify degradation products .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and purity?

  • Factorial design : Vary parameters like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd/C for coupling reactions) to identify optimal conditions. A Central Composite Design (CCD) reduces the number of trials while modeling interactions between variables .
  • Response surface methodology (RSM) : Maximizes yield and minimizes byproducts (e.g., dimerization of urea intermediates) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Statistically compare datasets (e.g., IC50_{50} values) using ANOVA to identify outliers or assay-specific biases .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cellular assays (e.g., apoptosis assays) to distinguish direct binding from off-target effects .

Q. How can computational methods predict regioselectivity in triazolo-pyrimidine functionalization?

  • Density Functional Theory (DFT) : Calculate activation energies for potential reaction pathways (e.g., amination at C7 vs. C5) to prioritize synthetic routes .
  • Machine learning : Train models on historical reaction data (e.g., Reaxys entries) to predict solvent-catalyst combinations favoring desired regiochemistry .

Q. What experimental designs elucidate structure-activity relationships (SAR) for the urea moiety?

  • Analog synthesis : Systematically modify the 4-fluorophenyl group (e.g., replace F with Cl, CF3_3) and assess changes in potency using dose-response curves .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., benzyl vs. methyl groups on the triazole) to binding affinity .

Q. How do degradation kinetics inform formulation strategies?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, light, and oxidizers (e.g., H2_2O2_2) to identify labile groups. LC-MS/MS tracks degradation pathways (e.g., urea cleavage to aniline derivatives) .
  • Arrhenius modeling : Predict shelf-life at 25°C using rate constants derived from elevated-temperature stability data .

Methodological Training & Best Practices

Q. What training is recommended for handling complex heterocyclic syntheses?

  • Practical courses : Enroll in programs covering advanced organic synthesis (e.g., multi-step purifications, air-sensitive techniques) .
  • Software training : Master tools like ChemDraw for reaction planning and MestReNova for NMR analysis .

Q. How to ensure reproducibility in biological assays?

  • Standard operating procedures (SOPs) : Detail cell passage numbers, serum lot numbers, and assay incubation times .
  • Inter-lab validation : Collaborate with external labs to cross-verify key findings, reducing instrumentation bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.